N-(3-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
N-(3-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound featuring a hexahydroquinazolinone core linked to a 3-fluorophenyl group via a thioacetamide bridge. The morpholinopropyl substituent at position 1 of the quinazolinone ring distinguishes it from structurally related compounds. This moiety is hypothesized to enhance solubility and influence pharmacokinetic properties due to morpholine’s polar nature . However, specific bioactivity data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O3S/c24-17-5-3-6-18(15-17)25-21(29)16-32-22-19-7-1-2-8-20(19)28(23(30)26-22)10-4-9-27-11-13-31-14-12-27/h3,5-6,15H,1-2,4,7-14,16H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMNXNJDUVNBTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCCN3CCOCC3)SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, identified by CAS number 899950-75-5, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H29FN4O3S, with a molecular weight of 460.57 g/mol. The compound features a complex structure that includes a fluorophenyl group and a morpholinopropyl moiety linked through a thioacetamide functional group.
| Property | Value |
|---|---|
| Molecular Formula | C23H29FN4O3S |
| Molecular Weight | 460.57 g/mol |
| CAS Number | 899950-75-5 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Methodology : Cytotoxicity was evaluated using the MTT assay.
The results indicated that the compound exhibited IC50 values in the low micromolar range for these cell lines, suggesting potent anticancer activity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels were observed in treated cells, contributing to oxidative stress and subsequent cell death.
- Targeting Specific Pathways : The compound may inhibit key signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 14 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 13 |
These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents.
Case Studies and Research Findings
A notable study published in Pharmaceutical Research examined the compound's effects on tumor growth in vivo using xenograft models. The findings revealed:
- Tumor Volume Reduction : A significant reduction in tumor volume was observed in treated mice compared to controls.
- Survival Rates : Increased survival rates were noted among treated groups.
Furthermore, docking studies indicated that the compound binds effectively to targets involved in cancer progression and microbial resistance.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with similar structural features to N-(3-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit significant anticancer activity. For instance:
- Chromeno-Pyrrole Framework : Compounds featuring this framework have shown anti-inflammatory and anticancer activities. The chromene derivatives are recognized for their ability to inhibit tumor growth in various cancer cell lines .
Antimicrobial Activity
The compound's thioacetamide group suggests potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against bacterial strains such as Mycobacterium tuberculosis. Research indicates that modifications in the side chains can lead to enhanced antimicrobial potency .
Synthesis and Modification
The synthesis of this compound can be approached through various methods that emphasize the versatility of its chemical structure. Key synthetic routes may include:
- Functional Group Manipulation : Altering functional groups can optimize biological activity.
- Structural Variations : Introducing different substituents on the morpholine or quinazoline rings may enhance therapeutic efficacy.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds structurally related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a quinazolinone-thioacetamide backbone with several analogues, but key substituent differences dictate its uniqueness:
Key Observations :
- Substituent Position : The 3-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl in AJ5d. Fluorine’s electron-withdrawing effects and steric placement may alter binding interactions in biological targets compared to para-substituted analogues .
- Morpholinopropyl vs. This aligns with studies showing morpholine derivatives enhance drug-like properties .
- Core Variations: Thiazolidinone (AJ5d) and phthalimide () cores exhibit distinct electronic profiles. Quinazolinones are often associated with kinase inhibition, while phthalimides are utilized in polymer chemistry, highlighting divergent applications despite structural overlaps .
Functional Implications
- Bioactivity Hypotheses: While direct bioactivity data for the target compound are absent, structurally related compounds (e.g., hexahydroquinazolin derivatives in ) are associated with pesticidal or antimicrobial activity. The morpholinopropyl group could redirect activity toward eukaryotic targets, such as human kinases, given morpholine’s prevalence in FDA-approved drugs .
- Lumping Strategies: posits that compounds with similar structures may share functional properties. The target compound could be grouped with other quinazolinone derivatives for high-throughput screening, though its unique substituents warrant individualized evaluation .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(3-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?
- Methodology : The synthesis involves multi-step functionalization of a quinazolinone core. A typical approach includes:
Core formation : Cyclization of thiourea derivatives with carbonyl compounds (e.g., POCl3-mediated reactions as seen in ).
Morpholinopropyl introduction : Alkylation or amination reactions using 3-morpholinopropylamine under basic conditions (e.g., Na2CO3 in CH2Cl2, as in ).
Thioacetamide linkage : Thiol-ether coupling via nucleophilic substitution between a quinazolinone-thiol intermediate and a bromoacetamide derivative (analogous to ).
- Critical Step : Purification via silica gel chromatography (gradient elution with CH2Cl2/MeOH) and recrystallization (e.g., ethyl acetate) to achieve >95% purity .
Q. What structural features influence the compound's bioactivity?
- Key Features :
- Quinazolinone core : Provides a planar aromatic system for π-π stacking with biological targets (e.g., enzyme active sites) .
- Morpholinopropyl group : Enhances solubility and modulates pharmacokinetics via hydrophilic interactions .
- 3-Fluorophenyl substituent : Introduces electron-withdrawing effects, potentially improving target binding affinity .
Q. How is the compound screened for initial biological activity?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria).
- Anticancer : MTT assay on cancer cell lines (e.g., IC50 values for HepG2 or MCF-7).
- Anti-inflammatory : COX-2 inhibition via ELISA.
- Positive Controls : Reference compounds like doxorubicin (cancer) or ibuprofen (inflammation) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodology :
Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., 4-fluoro vs. 3-fluoro) or morpholinopropyl (e.g., shorter/longer alkyl chains) groups.
Biological Profiling : Compare IC50 values across analogs to identify critical functional groups.
Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or PARP .
- Case Study : highlights the impact of morpholinoethyl vs. morpholinopropyl groups on solubility and activity .
Q. What challenges exist in optimizing the compound's pharmacokinetics (PK)?
- Key Issues :
- Oral Bioavailability : Despite balanced logP (~3.5 predicted), high molecular weight (~500 Da) may limit absorption.
- Metabolic Stability : Cytochrome P450 (CYP) susceptibility of the morpholine ring (e.g., CYP3A4-mediated oxidation).
- Solutions :
- Prodrug Design : Esterification of the acetamide group to enhance permeability (e.g., ).
- PK Studies : In vivo rodent models with LC-MS/MS quantification of plasma concentrations .
Q. How can computational methods elucidate the compound's mechanism of action?
- Approach :
Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential protein targets (e.g., kinases, GPCRs).
Molecular Dynamics (MD) : Simulate binding stability in solvent (e.g., 100 ns MD runs in GROMACS).
Free Energy Calculations : MM/PBSA to quantify binding affinities for hypothesized targets.
Q. How to resolve contradictions in biological data across studies?
- Case Example : Discrepancies in anticancer activity may arise from:
- Assay Conditions : Varying serum concentrations or incubation times.
- Cell Line Heterogeneity : Genetic drift in MCF-7 vs. MDA-MB-231 cells.
- Resolution :
Standardize Protocols : Follow CLSI guidelines for cell culture and assay reproducibility.
Orthogonal Assays : Confirm results with apoptosis (Annexin V) or clonogenic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
